molecular formula C22H21N5O2 B11343211 (2E)-3-(2-methoxyphenyl)-N-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide

(2E)-3-(2-methoxyphenyl)-N-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide

Cat. No.: B11343211
M. Wt: 387.4 g/mol
InChI Key: MKDAZBHUQJFYEN-OUKQBFOZSA-N
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Description

The compound (2E)-3-(2-METHOXYPHENYL)-N-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-METHOXYPHENYL)-N-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE typically involves multi-step organic reactions. One common route includes the formation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl and propenamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The double bond in the propenamide group can be reduced to form saturated amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the double bond can produce the corresponding saturated amide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(2-METHOXYPHENYL)-N-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-3-(2-METHOXYPHENYL)-N-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE lies in its combination of functional groups and heterocyclic structure, which confer specific reactivity and potential biological activity not found in simpler compounds.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-(5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide

InChI

InChI=1S/C22H21N5O2/c1-15-14-18(16-8-4-3-5-9-16)27-22(23-15)25-21(26-27)24-20(28)13-12-17-10-6-7-11-19(17)29-2/h3-14,18H,1-2H3,(H2,23,24,25,26,28)/b13-12+

InChI Key

MKDAZBHUQJFYEN-OUKQBFOZSA-N

Isomeric SMILES

CC1=CC(N2C(=NC(=N2)NC(=O)/C=C/C3=CC=CC=C3OC)N1)C4=CC=CC=C4

Canonical SMILES

CC1=CC(N2C(=NC(=N2)NC(=O)C=CC3=CC=CC=C3OC)N1)C4=CC=CC=C4

Origin of Product

United States

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